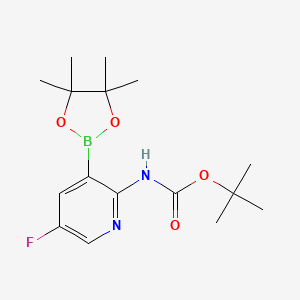
6-Bromo-1H-indol-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Bromo-1H-indol-3-yl acetate” is a chemical compound with the CAS Number: 114306-17-1 . It has a molecular weight of 254.08 . The IUPAC name for this compound is 6-bromo-1H-indol-3-yl acetate .
Synthesis Analysis
The synthesis of “6-Bromo-1H-indol-3-yl acetate” involves the use of silver acetate. The reaction is carried out in acetic acid at 90°C for 3 hours . The mixture is then cooled to room temperature and filtered. The filtrate is evaporated to dryness under reduced pressure. The residue is chromatographed on silica gel with dichloromethane as eluent .Molecular Structure Analysis
The molecular structure of “6-Bromo-1H-indol-3-yl acetate” is represented by the linear formula C10H8BrNO2 . The InChI Code for this compound is 1S/C10H8BrNO2/c1-6(13)14-10-5-12-9-4-7(11)2-3-8(9)10/h2-5,12H,1H3 .Physical And Chemical Properties Analysis
“6-Bromo-1H-indol-3-yl acetate” is a solid at room temperature . The compound’s physical form, solubility, and other physicochemical properties like Lipophilicity, Water Solubility, and Druglikeness are detailed in the search results .Applications De Recherche Scientifique
- Field : Virology
- Application : Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents .
- Methods : These derivatives were prepared and tested for their inhibitory activity against viruses .
- Results : One of the compounds showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
- Field : Microbiology
- Application : The marine bisindole alkaloid 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine and its fluorinated analogue have been studied for their potential as antibiotic adjuvants and antibiofilm agents against methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) S. aureus .
- Methods : These compounds were prepared and their antimicrobial activity was tested in vitro .
- Results : The results of these studies are not specified in the source .
Antiviral Activity
Antimicrobial Activity
Safety And Hazards
Propriétés
IUPAC Name |
(6-bromo-1H-indol-3-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6(13)14-10-5-12-9-4-7(11)2-3-8(9)10/h2-5,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTDPDLGBFTITA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CNC2=C1C=CC(=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60740632 |
Source


|
| Record name | 6-Bromo-1H-indol-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60740632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1H-indol-3-yl acetate | |
CAS RN |
114306-17-1 |
Source


|
| Record name | 6-Bromo-1H-indol-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60740632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

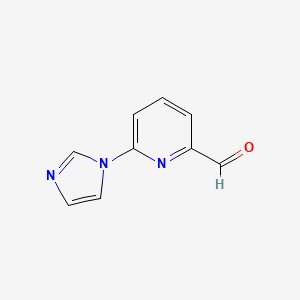
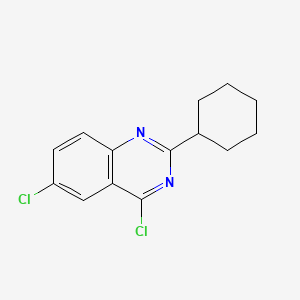
![[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B596078.png)
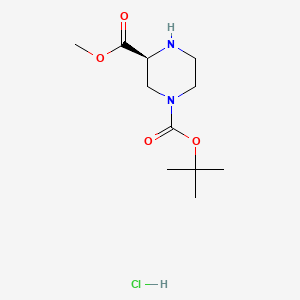
![Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B596080.png)
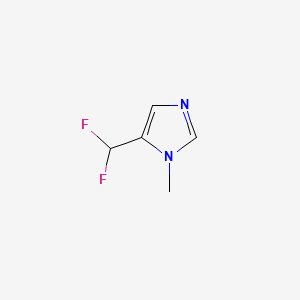
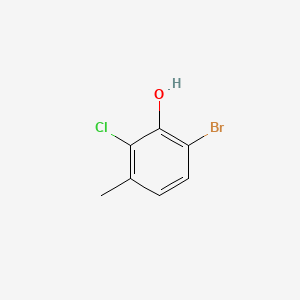
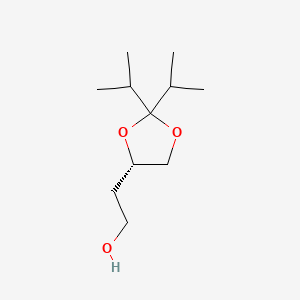

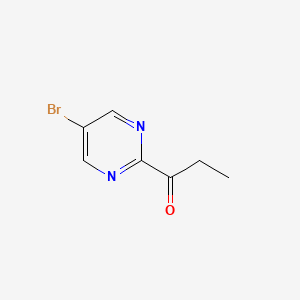
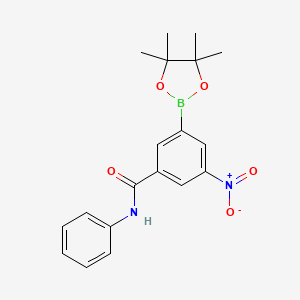
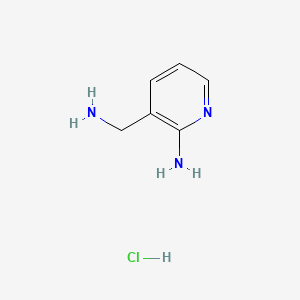
![1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone](/img/structure/B596093.png)
